molecular formula C24H15NO5S2 B3827285 4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,2-phenylene dibenzoate

4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,2-phenylene dibenzoate

Cat. No. B3827285
M. Wt: 461.5 g/mol
InChI Key: ADZTWRKMGXBSCQ-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and, therefore, they are used as vehicles in the synthesis of valuable organic combinations .


Synthesis Analysis

Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .

Mechanism of Action

Thiazolidine derivatives show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety.

Future Directions

Developing multifunctional drugs and improving their activity should be a focus of research . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

[2-benzoyloxy-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO5S2/c26-21-20(32-24(31)25-21)14-15-11-12-18(29-22(27)16-7-3-1-4-8-16)19(13-15)30-23(28)17-9-5-2-6-10-17/h1-14H,(H,25,26,31)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZTWRKMGXBSCQ-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=S)S3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-benzoyloxy-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,2-phenylene dibenzoate
Reactant of Route 2
Reactant of Route 2
4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,2-phenylene dibenzoate
Reactant of Route 3
Reactant of Route 3
4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,2-phenylene dibenzoate
Reactant of Route 4
Reactant of Route 4
4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,2-phenylene dibenzoate
Reactant of Route 5
Reactant of Route 5
4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,2-phenylene dibenzoate

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